molecular formula C26H22N4O4 B11183975 ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate

ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate

Cat. No.: B11183975
M. Wt: 454.5 g/mol
InChI Key: YJPALPUUEJNRHU-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple aromatic rings and heterocyclic elements, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This can be achieved by reacting 4-methoxyphenylhydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions to form the pyrazole ring. Subsequent cyclization with 2-aminopyridine derivatives yields the pyrido[3,4-e]pyrimidine structure. The final step involves esterification with ethyl benzoate under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.

    Reduction: Formation of hydroxyl derivatives of the pyrazole ring.

    Substitution: Various halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

Ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[3-(4-hydroxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 4-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate: Contains a chlorine atom, which may alter its reactivity and biological activity.

    Ethyl 4-[3-(4-nitrophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate: The nitro group can significantly impact the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 4-[5-(4-methoxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzoate

InChI

InChI=1S/C26H22N4O4/c1-4-34-26(32)18-5-9-19(10-6-18)29-14-13-22-21(25(29)31)15-27-24-23(16(2)28-30(22)24)17-7-11-20(33-3)12-8-17/h5-15H,4H2,1-3H3

InChI Key

YJPALPUUEJNRHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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